molecular formula C25H20ClNO4 B11583844 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11583844
M. Wt: 433.9 g/mol
InChI Key: UFAFHAYDSIJTEO-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group, a benzofuran moiety, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2-(4-methylbenzoyl)-1-benzofuran-3-ylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide
  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C25H20ClNO4/c1-15-7-9-17(10-8-15)24(29)25-23(19-5-3-4-6-21(19)31-25)27-22(28)14-30-18-11-12-20(26)16(2)13-18/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

UFAFHAYDSIJTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

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